1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester 1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670843
InChI: InChI=1S/C16H30N2O4/c1-16(2,3)22-14(19)12-17-9-7-11-18-10-6-5-8-13(18)15(20)21-4/h13,17H,5-12H2,1-4H3
SMILES: CC(C)(C)OC(=O)CNCCCN1CCCCC1C(=O)OC
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol

1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13670843

Molecular Formula: C16H30N2O4

Molecular Weight: 314.42 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(tert-Butoxycarbonyl-methyl-amino)-propyl]-piperidine-2-carboxylic acid methyl ester -

Specification

Molecular Formula C16H30N2O4
Molecular Weight 314.42 g/mol
IUPAC Name methyl 1-[3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]piperidine-2-carboxylate
Standard InChI InChI=1S/C16H30N2O4/c1-16(2,3)22-14(19)12-17-9-7-11-18-10-6-5-8-13(18)15(20)21-4/h13,17H,5-12H2,1-4H3
Standard InChI Key ZHLMKFDPLYUNED-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CNCCCN1CCCCC1C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)CNCCCN1CCCCC1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s structure integrates three key functional elements:

  • A piperidine ring, a six-membered heterocycle containing one nitrogen atom, which contributes to conformational rigidity and hydrogen-bonding capabilities.

  • A 3-(tert-butoxycarbonyl-methyl-amino)-propyl side chain, where the Boc group ((CH₃)₃COOC−) protects the secondary amine, preventing unwanted reactions during synthetic procedures .

  • A methyl ester moiety (−COOCH₃) at the 2-position of the piperidine ring, enhancing solubility in organic solvents and serving as a precursor for further derivatization.

The InChIKey PCKBURMQDNEOFI-UHFFFAOYNA-N confirms the stereochemical configuration and connectivity, ensuring reproducibility in synthetic workflows.

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight314.43 g/mol
Purity≥95%
Storage ConditionsRoom temperature (long-term)
Analog Melting Point*122–126°C (Boc-piperidine acid)
Analog Boiling Point*353.2±35.0°C
Analog Density*1.2±0.1 g/cm³

*Data from structurally related (S)-1-Boc-piperidine-2-carboxylic acid (CAS 26250-84-0) .

The Boc group’s thermal stability (decomposition above 150°C) ensures compatibility with common reaction conditions, while the methyl ester enhances lipophilicity, as evidenced by its predicted logP value >2.

Synthetic Routes and Methodological Considerations

Protection-Deprotection Strategy

The synthesis typically follows a multi-step protocol:

  • Piperidine ring functionalization: Introduction of the carboxylic acid methyl ester via Fischer esterification or nucleophilic substitution.

  • Side-chain installation: Alkylation of the piperidine nitrogen with 3-(methylamino)propyl chloride, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Purification: Chromatographic separation to achieve ≥95% purity, critical for downstream applications .

A comparative analysis with analogous compounds, such as (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (PubChem CID 66564578), reveals shared reliance on Boc chemistry but divergent approaches to side-chain modification .

Challenges in Scalability

  • Steric hindrance: The tert-butyl group limits reaction rates in nucleophilic substitutions, necessitating elevated temperatures or prolonged reaction times .

  • Ester hydrolysis: Premature cleavage of the methyl ester under basic conditions requires careful pH control.

Applications in Chemical and Biological Research

Intermediate in Peptide Synthesis

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) enables sequential deprotection in solid-phase peptide synthesis (SPPS). For example, in constructing cyclic peptides, the piperidine ring’s rigidity templates β-turn structures, enhancing target affinity .

Medicinal Chemistry Explorations

While direct biological data for this compound remain unpublished, structural analogs demonstrate:

  • κ-opioid receptor antagonism: Piperazine derivatives exhibit nanomolar affinity, suggesting potential neurological applications .

  • Enzyme inhibition: Boc-protected piperidines modulate proteases and kinases via hydrogen bonding with catalytic residues .

Material Science Applications

The compound’s thermal stability and solubility profile make it a candidate for:

  • Polymer crosslinking: As a monomer in polyamide backbones.

  • Chiral stationary phases: In HPLC column manufacturing, leveraging its stereochemical purity .

Comparative Analysis with Structural Analogs

Compound NameKey DifferencesApplications
(S)-1-Boc-piperidine-2-carboxylic acidCarboxylic acid instead of methyl esterBiochemical assays
(R)-3-(Carboxymethyl-methyl-amino)-...Carboxymethyl group on side chainDrug metabolite synthesis

The methyl ester’s superior solubility in organic solvents distinguishes it from carboxylic acid analogs, expanding its utility in non-aqueous reactions .

Future Directions and Research Opportunities

  • Biological profiling: Screening against kinase or GPCR panels to identify lead compounds.

  • Process optimization: Developing continuous-flow syntheses to improve yield and reduce waste.

  • Hybrid materials: Incorporating into metal-organic frameworks (MOFs) for catalytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator